5-Isopropyl-2-methylpyrimidin-4-amine
Description
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H13N3/c1-5(2)7-4-10-6(3)11-8(7)9/h4-5H,1-3H3,(H2,9,10,11) |
InChI Key |
GMBOASNYSXQNIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Amination of 5-Alkoxymethylpyrimidines
A key industrially relevant approach to preparing 5-substituted aminopyrimidines, including derivatives like 5-isopropyl-2-methylpyrimidin-4-amine, involves the direct conversion of 5-alkoxymethylpyrimidines. This method has been notably improved for preparing vitamin B1 intermediates but is adaptable to related pyrimidine derivatives.
- Start with 2-methyl-4-amino-5-alkoxymethylpyrimidines, where the alkoxy group can be a C1-C6 alkyl (including isopropyl).
- React these with ammonia in the presence of Lewis or Brønsted acid catalysts, typically Lewis-acidic oxides such as aluminum oxide (Al₂O₃).
- The reaction replaces the alkoxy radical at the 5-position with an amino group, yielding the target aminopyrimidine.
| Parameter | Range / Preferred Condition |
|---|---|
| Temperature | 50–400 °C (preferably 180–350 °C) |
| Catalyst | Lewis or Brønsted acids; Al₂O₃ preferred |
| Solvent | Ammonia or inert organic solvents (e.g., toluene, cyclohexane) |
| Ammonia equivalents | 1–500 equivalents (preferably 10–300) |
| Reaction time | Typically 4 hours |
The reaction proceeds via nucleophilic substitution of the alkoxy group by ammonia, facilitated by the acid catalyst under elevated temperature and pressure conditions. This method avoids complicated reduction steps common in other routes.
- 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP) was reacted with ammonia (215 equivalents) and Al₂O₃ catalyst in toluene at 230 °C for 4 hours, yielding the aminopyrimidine intermediate with high selectivity and purity.
This process is advantageous due to its directness, high selectivity, and use of relatively stable and easy-to-handle starting materials.
Synthesis from β-Alkoxypropionitriles via Enolate Intermediates
The precursor 5-alkoxymethylpyrimidines themselves can be synthesized from β-alkoxypropionitriles through a multi-step process involving condensation, alkylation, and cyclization:
- β-alkoxypropionitrile is converted into an alkali metal enolate of α-formyl-β-alkoxypropionitrile by condensation with alkyl formates or by reaction with carbon monoxide in the presence of alkali metal alkoxides.
- The enolate is alkylated (e.g., with dimethyl sulfate) to form an enol ether.
- Condensation of this intermediate with acetamidine leads to the formation of the 5-alkoxymethylpyrimidine.
This synthetic route provides a flexible platform to introduce various alkyl groups, including isopropyl, at the 5-position before the amination step.
Alternative Routes via 5-Cyanopyrimidine Intermediates
Another approach involves the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile, which can be further transformed into the desired amine derivative.
- React formaldehyde, acetamidine hydrochloride, and malononitrile in aqueous tert-butanol at 65–70 °C for 4 hours to form the pyrimidine ring with a cyano group at the 5-position.
- Oxidize with tert-butyl hydroperoxide at 20–35 °C for 1 hour to complete the synthesis.
- This method yields 4-amino-2-methylpyrimidine-5-carbonitrile with high yield (~92.6%) and purity (~99.6%).
Subsequent reduction or substitution reactions can convert the nitrile group to an isopropyl group or amine functionalities, although these steps are more complex and less direct than the amination of alkoxymethylpyrimidines.
Functionalization via Cross-Coupling and Nucleophilic Substitution
In medicinal chemistry contexts, 5-substituted pyrimidines are often prepared by:
- Starting from 2,4-dichloropyrimidine derivatives.
- Performing Suzuki coupling with boronic acids bearing isopropyl groups to introduce the 5-isopropyl substituent.
- Subsequent nucleophilic substitution at the 4-position with amines to install the amino group.
This approach, while more complex, allows for diverse substitution patterns and is useful for generating libraries of analogues for drug discovery.
| Step | Conditions |
|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ catalyst, boronic acid, microwave or sealed tube, ~100–150 °C, 30 min to 18 h |
| Amination | Heating with amines in polar solvents (e.g., DMF) at 100 °C for 18 h |
This method has been successfully used to synthesize 5-methyl and 5-isopropyl substituted pyrimidin-4-amines with high purity, suitable for biological evaluation.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct amination of 5-alkoxymethylpyrimidines | 2-methyl-4-amino-5-alkoxymethylpyrimidine | NH₃, Al₂O₃ catalyst | 180–350 °C, 4 h, ammonia solvent | Direct, high selectivity, scalable | Requires precursor synthesis |
| β-Alkoxypropionitrile route | β-alkoxypropionitrile | Alkali metal alkoxide, acetamidine | Multi-step, moderate temps | Flexible precursor design | Multi-step, moderate complexity |
| 5-Cyanopyrimidine intermediate | Formaldehyde, acetamidine hydrochloride, malononitrile | tert-Butyl hydroperoxide | 65–70 °C initial, then 20–35 °C | High yield and purity | Further steps needed for isopropyl |
| Cross-coupling and amination | 2,4-dichloropyrimidine derivatives | Pd catalysts, boronic acids, amines | 100–150 °C, sealed tube or microwave | Versatile for analog synthesis | Longer reaction times, catalyst cost |
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
5-Isopropyl-2-methylpyrimidin-4-amine can be synthesized through various chemical pathways, often involving the modification of pyrimidine derivatives. The synthesis methods typically aim to optimize yield and purity while minimizing toxic byproducts. For instance, a notable method involves the reaction of 5-alkoxymethylpyrimidines with ammonia in the presence of catalysts, which allows for high selectivity in producing the desired amine compound .
Antitumor Activity
Research indicates that 5-Isopropyl-2-methylpyrimidin-4-amine exhibits significant antitumor properties. It has been studied as a potential inhibitor of certain kinases involved in cancer progression. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent .
Neurological Applications
The compound has also been investigated for its neuroprotective effects. It is hypothesized to modulate neurotransmitter systems and may offer benefits in treating neurodegenerative diseases. Studies have demonstrated its ability to cross the blood-brain barrier, making it a candidate for further exploration in neurological disorders .
Enzyme Inhibition
5-Isopropyl-2-methylpyrimidin-4-amine has been shown to act as an inhibitor of specific enzymes that are critical in metabolic pathways. For example, it has been linked to the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme associated with immune regulation and cancer immunotherapy . This inhibition can enhance anti-tumor immunity by preventing the degradation of tryptophan, which tumors often exploit to evade immune detection.
Radiotracer Development
The compound has been explored as a potential radiotracer for positron emission tomography (PET) imaging. Its ability to selectively bind to particular biological targets makes it suitable for imaging studies aimed at understanding disease mechanisms and monitoring treatment responses .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table highlights key structural analogs of 5-isopropyl-2-methylpyrimidin-4-amine, emphasizing differences in substituents and their implications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
